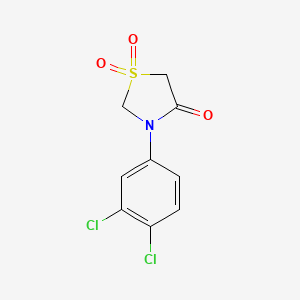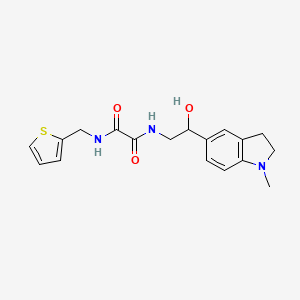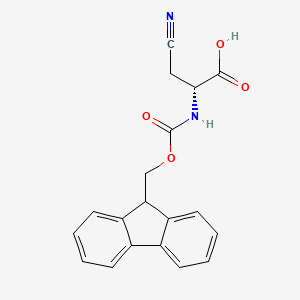
4-hydroxy-N-(2-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-N-(2-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide is a useful research compound. Its molecular formula is C24H20N2O7S and its molecular weight is 480.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Synthesis
Research in the field of heterocyclic chemistry has explored the synthesis and characteristics of quinoline derivatives, including compounds structurally related to 4-hydroxy-N-(2-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide. For instance, Ukrainets et al. (2014) and Liu et al. (2016) have demonstrated the cyclization processes to form quinoline sulfonic acids and isoquinoline diones, respectively, highlighting the chemical versatility and potential for creating bioactive molecules (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014); (Xu Liu, Tiantian Cong, Ping Liu, & P. Sun, 2016).
Bioactive Molecules Design
The design of bioactive molecules utilizing the core structure of this compound has been a focus of research. Tuğrak et al. (2020) synthesized novel benzenesulfonamides with benzamide moiety, exhibiting significant inhibitory potential against human carbonic anhydrase I and II, as well as acetylcholinesterase, indicating the potential for therapeutic applications (Tuğrak, Gül, Anıl, & Gülçin, 2020).
Antimicrobial and Anticancer Properties
Compounds structurally related to this compound have shown promising antimicrobial and anticancer properties. Desai, Dodiya, and Shihora (2011) have synthesized quinazolinone derivatives with potent in vitro antibacterial and antifungal activities (Desai, Dodiya, & Shihora, 2011). Furthermore, Ravichandiran et al. (2019) explored the cytotoxic activity of naphthoquinone derivatives containing a phenylaminosulfanyl moiety against human cancer cell lines, demonstrating the potential for anticancer drug development (Ravichandiran, Subramaniyan, Seon-Young Kim, Jong-Soo Kim, Byung‐Hyun Park, K. Shim, & D. Yoo, 2019).
Enzyme Inhibition Studies
The structural features of this compound lend themselves to studies on enzyme inhibition, which is crucial for developing therapeutic agents. Sulfamoyl-4-oxoquinoline-3-carboxamides, for example, have been identified as potent correctors of defective DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel gating, showcasing the therapeutic potential of similar compounds (Suen, Robins, Yang, Verkman, Nantz, & Kurth, 2006).
Quantum Chemical Investigations
The fluorescence and quantum chemical properties of quinoline derivatives have been a subject of investigation, as seen in the work by Le et al. (2020), who synthesized and analyzed multi-substituted quinoline derivatives for fluorescence properties, underscoring the potential of these compounds in chemical sensing and molecular probes (Le, Nguyen, Ngo, Van Co Le, Bui, Thi Da Tran, Huu Dinh Nguyen, & Van Meervelt, 2020).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-hydroxy-N-(2-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide' involves the synthesis of the quinoline ring system followed by the addition of the amide and sulfonyl groups.", "Starting Materials": [ "2-methoxyaniline", "4-methoxybenzaldehyde", "ethyl acetoacetate", "sulfuric acid", "sodium hydroxide", "acetic anhydride", "ammonium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-methoxy-2-(2-methoxyphenyl)quinoline", "a. Dissolve 2-methoxyaniline (1.0 g, 8.5 mmol) and 4-methoxybenzaldehyde (1.4 g, 8.5 mmol) in ethanol (20 mL) and add a catalytic amount of sulfuric acid.", "b. Heat the mixture under reflux for 4 hours.", "c. Cool the mixture to room temperature and filter the solid product.", "d. Wash the solid product with water and dry under vacuum to obtain 4-methoxy-2-(2-methoxyphenyl)quinoline (2.0 g, 80% yield).", "Step 2: Synthesis of 4-hydroxy-2-(2-methoxyphenyl)quinoline", "a. Dissolve 4-methoxy-2-(2-methoxyphenyl)quinoline (1.0 g, 4.0 mmol) in sodium hydroxide solution (10 mL, 10%) and heat the mixture under reflux for 2 hours.", "b. Cool the mixture to room temperature and acidify with hydrochloric acid.", "c. Filter the solid product and wash with water.", "d. Dissolve the solid product in sodium bicarbonate solution (10 mL, 10%) and extract with ethyl acetate (3 x 10 mL).", "e. Combine the organic layers, dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain 4-hydroxy-2-(2-methoxyphenyl)quinoline (0.8 g, 80% yield).", "Step 3: Synthesis of 4-hydroxy-N-(2-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide", "a. Dissolve 4-hydroxy-2-(2-methoxyphenyl)quinoline (0.5 g, 2.0 mmol) and ethyl acetoacetate (0.5 g, 4.0 mmol) in acetic anhydride (10 mL) and heat the mixture under reflux for 2 hours.", "b. Cool the mixture to room temperature and add ammonium hydroxide solution (10 mL, 10%).", "c. Extract the mixture with ethyl acetate (3 x 10 mL) and combine the organic layers.", "d. Dry over sodium sulfate and evaporate the solvent under reduced pressure to obtain a crude product.", "e. Dissolve the crude product in ethanol (10 mL) and add a solution of p-toluenesulfonyl chloride (1.2 g, 6.0 mmol) in ethanol (10 mL).", "f. Heat the mixture under reflux for 2 hours.", "g. Cool the mixture to room temperature and filter the solid product.", "h. Wash the solid product with water and dry under vacuum to obtain 4-hydroxy-N-(2-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide (0.6 g, 60% yield)." ] } | |
| 892738-98-6 | |
Fórmula molecular |
C24H20N2O7S |
Peso molecular |
480.49 |
Nombre IUPAC |
4-hydroxy-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)sulfonyl-2-oxo-1H-quinoline-7-carboxamide |
InChI |
InChI=1S/C24H20N2O7S/c1-32-15-8-10-16(11-9-15)34(30,31)22-21(27)17-12-7-14(13-19(17)26-24(22)29)23(28)25-18-5-3-4-6-20(18)33-2/h3-13H,1-2H3,(H,25,28)(H2,26,27,29) |
Clave InChI |
RRWISGCEGAUWAW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=C(C=C(C=C3)C(=O)NC4=CC=CC=C4OC)NC2=O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2525360.png)


![2-amino-1-(3-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2525364.png)




![3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B2525374.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2525376.png)

![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoic acid](/img/structure/B2525379.png)
![N-(5-methylisoxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2525380.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2525381.png)
